molecular formula C19H22N2O3S B7148765 N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide

N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide

Cat. No.: B7148765
M. Wt: 358.5 g/mol
InChI Key: BLESTATZOSENHX-UHFFFAOYSA-N
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Description

N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an acetamide group

Properties

IUPAC Name

N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20-18(22)12-24-16-5-2-4-14(10-16)11-19(23)21-8-3-6-17(21)15-7-9-25-13-15/h2,4-5,7,9-10,13,17H,3,6,8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLESTATZOSENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)CC(=O)N2CCCC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide typically involves multiple steps. One common approach is the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of duloxetine .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic systems such as ruthenium/chiral ligands, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine. These methods aim to achieve high enantioselectivity and conversion rates, although they may face challenges such as metal contamination .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For example, in the production of duloxetine, the compound undergoes bioreduction to form (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which then acts as a dual inhibitor of serotonin and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the brain, thereby exerting its antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide is unique due to its specific structure, which combines a thiophene ring, a pyrrolidine ring, and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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